4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4-methylthiazole with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways . The thiazole ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications and reactivity.
Biological Activity
4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and metabolic effects, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen. The presence of the oxan group and a methoxy substituent enhances its solubility and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The thiazole ring can modulate enzyme activities or receptor interactions, leading to various biological effects such as:
- Inhibition of microbial growth
- Modulation of metabolic pathways
Research indicates that these interactions can lead to significant therapeutic effects against various pathogens and cancer cells .
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial properties. The compound has demonstrated notable activity against several bacterial strains. For instance:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 125 - 150 |
This compound | Escherichia coli | 150 - 200 |
This compound | Candida albicans | 100 - 200 |
These results indicate that the compound exhibits moderate antimicrobial activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of thiazole derivatives has been a focal point in recent research. Studies show that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines. For example:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | Melanoma | 0.021 - 0.071 |
This compound | Prostate Cancer | 0.4 - 2.2 |
These findings suggest that the compound may act as a potent inhibitor of tubulin polymerization, a critical process in cancer cell proliferation .
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that compounds with an oxan group showed enhanced activity against resistant strains of bacteria.
- Cytotoxicity in Cancer Models : Another investigation revealed that compounds similar to this compound exhibited significant cytotoxicity in vitro against melanoma and prostate cancer cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that modifications to the thiazole ring significantly influence its biological activity. Key factors include:
- Substituents on the thiazole ring : Electron-donating groups enhance activity.
- Length and branching of alkyl chains : These affect lipophilicity and membrane penetration.
Properties
IUPAC Name |
4-methyl-2-(oxan-2-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-4-2-3-5-12-9/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIUVRQKFBOSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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